2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C19H16N6O2S and its molecular weight is 392.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-phenylacetamide, primarily targets the Ubiquitin specific peptidase 28 (USP28) . USP28 is closely associated with the occurrence and development of various malignancies, making it a promising therapeutic target for cancer therapy .
Mode of Action
The compound interacts with its target, USP28, through specific interactions. The hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of this compound . This interaction inhibits the function of USP28, thereby exerting its therapeutic effects .
Biochemical Pathways
The compound affects the biochemical pathways related to USP28. Inhibition of USP28 can lead to changes in various cellular processes, including cell proliferation and apoptosis . .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the potential ADME properties of this compound, which can impact its bioavailability and therapeutic efficacy.
Result of Action
The compound has shown good antitumor activities, especially against certain cancer cell lines . For instance, it exhibited better antitumor activities than 5-fluorouracil against MGC-803 and Hela . These effects are likely due to the compound’s inhibition of USP28, which can influence cell proliferation and apoptosis .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c1-27-15-9-7-14(8-10-15)25-18-17(23-24-25)19(21-12-20-18)28-11-16(26)22-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENWGAXLSCRZTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC=C4)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.